molecular formula C13H18N2O2 B14911019 n-(2-(Benzylamino)-2-oxoethyl)isobutyramide

n-(2-(Benzylamino)-2-oxoethyl)isobutyramide

Cat. No.: B14911019
M. Wt: 234.29 g/mol
InChI Key: RHIUZIGYKOYXBK-UHFFFAOYSA-N
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Description

N-(2-(Benzylamino)-2-oxoethyl)isobutyramide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzylamino group attached to an oxoethyl chain, which is further connected to an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide typically involves the amidation of benzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the benzylamine and isobutyryl chloride are reacted in a single step. This method is advantageous as it reduces the number of purification steps and increases overall yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Benzylamino)-2-oxoethyl)isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Oxidized amide derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted benzylamino derivatives

Mechanism of Action

The mechanism of action of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-2-methylpropanamide

InChI

InChI=1S/C13H18N2O2/c1-10(2)13(17)15-9-12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

RHIUZIGYKOYXBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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